Methyl[1-(4-methylphenyl)propan-2-yl]amine
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Overview
Description
Methyl[1-(4-methylphenyl)propan-2-yl]amine, also known as 2-methyl-1-(4-methylphenyl)propan-2-amine, is an organic compound with the molecular formula C11H17N. This compound is characterized by a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the central carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(4-methylphenyl)propan-2-yl]amine typically involves the reaction of 4-methylacetophenone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Methyl[1-(4-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl[1-(4-methylphenyl)propan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl[1-(4-methylphenyl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it functions as a norepinephrine-dopamine reuptake inhibitor.
1-Methyl-4-propan-2-ylbenzene: Another compound with a similar structure but different functional groups.
Uniqueness: Methyl[1-(4-methylphenyl)propan-2-yl]amine is unique due to its specific substitution pattern and the presence of both a methyl group and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Methyl[1-(4-methylphenyl)propan-2-yl]amine, also known as 2-(4-methylphenyl)propan-2-amine, is a compound that has garnered attention in pharmacological and neurochemical research due to its significant biological activity. This article provides a detailed overview of its mechanisms of action, potential applications, and comparisons with similar compounds.
Chemical Structure and Classification
This compound is classified as a derivative of amphetamine and falls under the category of phenethylamines. Its molecular structure features a propan-2-amine backbone with a para-methyl substitution on the phenyl ring, which contributes to its unique chemical and biological properties. The compound's molecular formula is C12H17N, with a molecular weight of 187.27 g/mol.
The primary biological activity of this compound is attributed to its interaction with monoamine transporters in the central nervous system. It acts as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound enhances neurotransmission by:
- Inhibiting reuptake : By binding to monoamine transporters, it prevents the reabsorption of these neurotransmitters, thereby increasing their availability in the synaptic cleft.
- Monoamine oxidase inhibition : It may inhibit monoamine oxidase enzymes, further elevating neurotransmitter levels and potentially influencing mood regulation and cognitive functions.
Biological Effects
The stimulant effects of this compound have been documented in various studies. These effects are primarily linked to increased dopamine levels, which play a crucial role in reward pathways and motivation. The compound's ability to modulate neurotransmitter dynamics suggests potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds within the amphetamine class. Below is a comparative table highlighting its unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Amphetamine | Lacks methyl group on phenyl ring | Basic structure without para substitution |
Methamphetamine | Contains an additional methyl group on nitrogen | Increased potency due to nitrogen methylation |
Phenethylamine | Parent compound with simpler structure | No additional substitutions on phenyl ring |
The para-methyl group on the phenyl ring distinguishes this compound from these compounds, influencing its pharmacological profile and interaction with neurotransmitter systems.
Case Studies and Research Findings
Research has demonstrated the biological activity of this compound through various experimental models:
- In vitro studies : Experiments have shown that this compound significantly increases dopamine release in neuronal cultures, suggesting its role as a potent stimulant agent.
- Behavioral studies : Animal models treated with this compound exhibited increased locomotor activity, indicative of its stimulant properties.
- Toxicological assessments : Investigations into the safety profile have indicated potential risks associated with high doses, including neurotoxicity and dependence liability similar to other amphetamines.
Properties
CAS No. |
714965-56-7 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
InChI Key |
GAIWFPOJOHUEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
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